

The Synthesis of Laurolactam via Photonitrosation of Cyclododecane: A Technical Guide

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Compound of Interest		
Compound Name:	Laurolactam	
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This technical guide provides a comprehensive overview of the synthesis of **laurolactam**, a key monomer for Nylon 12, through the photonitrosation of cyclododecane. The document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in chemical research and development.

Introduction

Laurolactam, the monomer for polyamide 12 (Nylon 12), is a commercially significant chemical. One of the primary industrial routes for its synthesis involves the photonitrosation of cyclododecane. This process offers a direct conversion of the cycloalkane to cyclododecanone oxime, which is then subjected to a Beckmann rearrangement to yield the final **laurolactam** product. This guide will focus on the core photonitrosation step, providing a detailed examination of the process.

Reaction Pathway and Mechanism

The overall synthesis is a two-step process starting from cyclododecane. The first step is the photonitrosation of cyclododecane to form cyclododecanone oxime. The second step is the Beckmann rearrangement of the oxime to **laurolactam**.





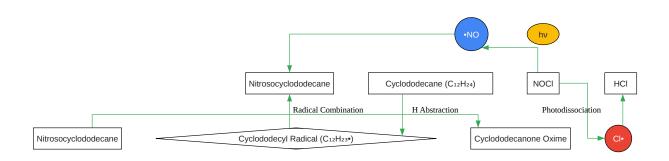
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Figure 1: Overall synthesis of **Laurolactam** from Cyclododecane.

The photonitrosation of cyclododecane is understood to proceed via a free radical, non-chain mechanism.[1][2] The key steps are as follows:

- Photo-dissociation of Nitrosyl Chloride: The reaction is initiated by the absorption of light by nitrosyl chloride (NOCl), leading to its homolytic cleavage into a chlorine radical (Cl•) and a nitric oxide radical (•NO).
- Hydrogen Abstraction: The highly reactive chlorine radical abstracts a hydrogen atom from the cyclododecane molecule, forming a cyclododecyl radical and hydrogen chloride (HCl).
- Radical Combination: The cyclododecyl radical then combines with the nitric oxide radical to form nitrosocyclododecane.
- Tautomerization: The nitrosocyclododecane undergoes tautomerization to the more stable cyclododecanone oxime.





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Figure 2: Reaction mechanism of Photonitrosation.

Experimental Protocols

The following protocols are synthesized from patented industrial processes.[3]

Photonitrosation of Cyclododecane

Objective: To synthesize cyclododecanone oxime from cyclododecane.

Materials:

- Cyclododecane
- Chloroform (or other suitable solvent)
- Nitrosyl chloride (NOCI)
- Anhydrous hydrogen chloride (HCl) gas
- Sulfuric acid (for extraction)

Equipment:



- Photochemical reactor equipped with a high-pressure mercury vapor lamp or a sodium vapor lamp.
- Gas inlet for HCl and NOCl
- Stirring mechanism
- Temperature control system
- Extraction vessel

Procedure:

- A solution of cyclododecane in chloroform is prepared.
- The solution is charged into the photochemical reactor and saturated with anhydrous gaseous hydrogen chloride.
- The reactor is cooled to the desired temperature, typically between 10°C and 20°C.
- Nitrosyl chloride is introduced into the reactor at a controlled rate.
- The lamp is switched on to initiate the photoreaction. The reaction is typically irradiated with light of a wavelength between 500 and 700 nm.[3]
- The reaction mixture is continuously stirred.
- After the reaction, the mixture is transferred to an extraction vessel.
- The cyclododecanone oxime is extracted from the organic phase using concentrated sulfuric acid.

Beckmann Rearrangement of Cyclododecanone Oxime

Objective: To synthesize **laurolactam** from cyclododecanone oxime.

Materials:

Cyclododecanone oxime (in sulfuric acid from the previous step)



· Concentrated sulfuric acid or oleum

Equipment:

· Reactor with heating and stirring capabilities

Procedure:

- The sulfuric acid solution containing cyclododecanone oxime is heated.
- The rearrangement is typically carried out at temperatures above 70°C.
- · The reaction mixture is stirred vigorously.
- Upon completion of the reaction, the **laurolactam** is separated and purified.

Quantitative Data

The yield and selectivity of the photonitrosation of cyclododecane are influenced by several factors. The following tables summarize key quantitative data from reported experiments.



Parameter	Value	Reference
Reactants and Solvents		
Cyclododecane Concentration	450 g/L in chloroform	[3]
Nitrosyl Chloride Concentration	Maintained at 2 g/L in the reaction medium	[3]
Hydrogen Chloride	Saturated solution	[3]
Reaction Conditions		
Temperature	10 to 20°C	[3]
Light Source	Sodium vapor lamp	[3]
Wavelength	500 - 700 nm (preferably 565 - 620 nm)	[3]
Water Content	< 1000 ppm (ideally 250-600 ppm)	[3]
Yields		
Molar Yield of Oxime	Up to 94%	[3]
Overall Molar Yield (Laurolactam)	Up to 93%	

Table 1: Key Reaction Parameters and Yields for Photonitrosation of Cyclododecane

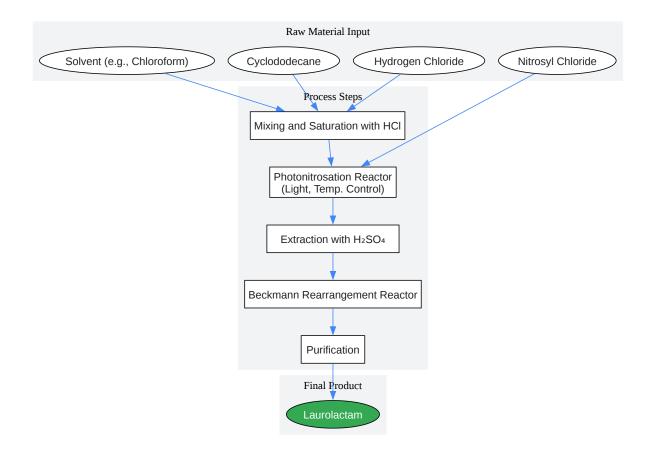
Water Content in Reaction Medium (ppm)	Molar Selectivity for Cyclododecanone Oxime	Overall Molar Yield of Laurolactam	Reference
300	0.94	93%	[3]
2000	0.875	84.8%	[3]

Table 2: Effect of Water Content on Reaction Yield and Selectivity



Logical Workflow of the Industrial Process

The industrial production of **laurolactam** via photonitrosation is a continuous process designed for high throughput and efficiency. The following diagram illustrates the logical workflow.





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